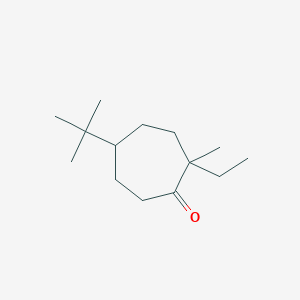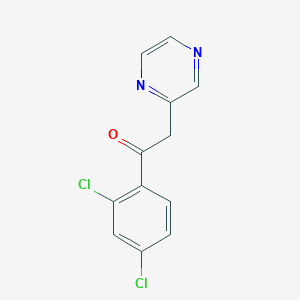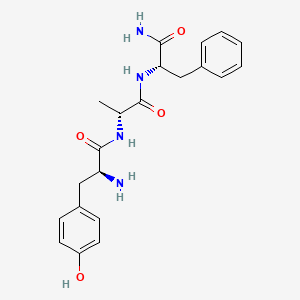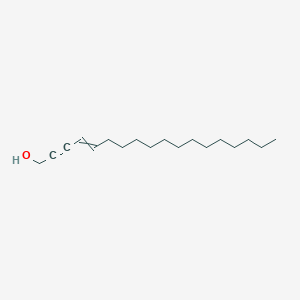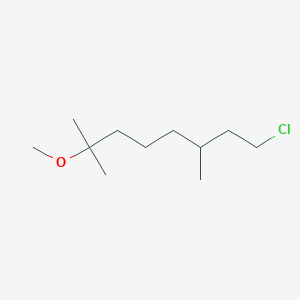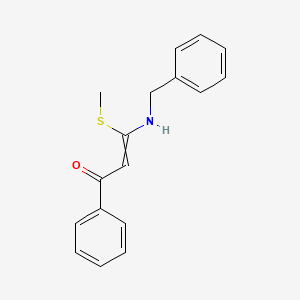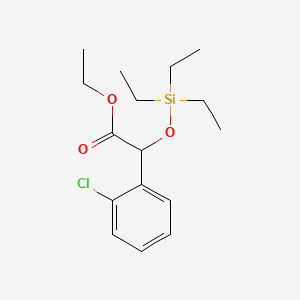
N,N'-(2-Oxopropane-1,1-diyl)dipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is an organic compound with a unique structure characterized by two propanamide groups connected through a central oxopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide typically involves the reaction of propanamide derivatives with oxopropane intermediates under controlled conditions. One common method includes the use of acetic acid as a catalyst to facilitate the condensation reaction between the amide groups and the oxopropane moiety . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide involves its interaction with molecular targets through its oxo and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other non-covalent interactions that influence the compound’s biological and chemical activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2′-(2-Oxopropane-1,3-diyl)diisoindoline-1,3-dione: This compound has a similar oxopropane moiety but differs in the attached functional groups.
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): Another related compound with hydroxyl groups instead of amide groups.
Uniqueness
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is unique due to its specific combination of oxo and amide functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
84827-13-4 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
N-[2-oxo-1-(propanoylamino)propyl]propanamide |
InChI |
InChI=1S/C9H16N2O3/c1-4-7(13)10-9(6(3)12)11-8(14)5-2/h9H,4-5H2,1-3H3,(H,10,13)(H,11,14) |
InChI Key |
NGMBQTJWDYXSBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)C)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


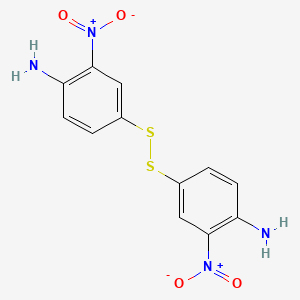
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
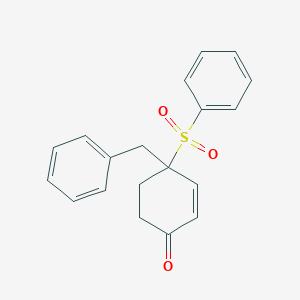
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
